2-{[(2-Aminoethyl)amino](hydroxy)methylidene}-2,3-dihydropyridin-3-one
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Overview
Description
2-{(2-Aminoethyl)aminomethylidene}-2,3-dihydropyridin-3-one is an organic compound with the molecular formula C8H12ClN3O2. It is a derivative of pyridine and contains functional groups such as amino, hydroxy, and carboxamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2-Aminoethyl)aminomethylidene}-2,3-dihydropyridin-3-one typically involves the reaction of 2,3-dihydropyridin-3-one with 2-aminoethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of 2-{(2-Aminoethyl)aminomethylidene}-2,3-dihydropyridin-3-one involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in high purity and yield. Industrial production methods are designed to be cost-effective and scalable to meet the demands of various applications .
Chemical Reactions Analysis
Types of Reactions
2-{(2-Aminoethyl)aminomethylidene}-2,3-dihydropyridin-3-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of 2-{(2-Aminoethyl)aminomethylidene}-2,3-dihydropyridin-3-one include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from the reactions of 2-{(2-Aminoethyl)aminomethylidene}-2,3-dihydropyridin-3-one depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-{(2-Aminoethyl)aminomethylidene}-2,3-dihydropyridin-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and disease treatment.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2-{(2-Aminoethyl)aminomethylidene}-2,3-dihydropyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-{(2-Aminoethyl)aminomethylidene}-2,3-dihydropyridin-3-one include:
- 2-{(2-Aminoethyl)aminomethylidene}-2,3-dihydropyridin-3-one hydrochloride
- N-(2-aminoethyl)-3-hydroxypyridine-2-carboxamide .
Uniqueness
What sets 2-{(2-Aminoethyl)aminomethylidene}-2,3-dihydropyridin-3-one apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-(2-aminoethyl)-3-hydroxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-3-5-11-8(13)7-6(12)2-1-4-10-7/h1-2,4,12H,3,5,9H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTXADWNRQCBJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)NCCN)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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